molecular formula C18H22N4O4S2 B2480164 N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide CAS No. 476466-11-2

N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B2480164
CAS No.: 476466-11-2
M. Wt: 422.52
InChI Key: KWLHWHICKABBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a morpholine ring, a thiadiazole ring, and a benzamide moiety, making it a unique structure with potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity. Common industrial techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the morpholine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced derivatives of the morpholine ring.

    Substitution: Substituted derivatives of the benzamide moiety.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound may have potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The morpholine ring may interact with protein receptors, while the thiadiazole ring could participate in redox reactions. The benzamide moiety may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is unique due to its combination of a morpholine ring, a thiadiazole ring, and a benzamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.

Properties

IUPAC Name

N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-12(2)26-14-5-3-13(4-6-14)16(24)19-17-20-21-18(28-17)27-11-15(23)22-7-9-25-10-8-22/h3-6,12H,7-11H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLHWHICKABBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.